molecular formula C13H12N2O3 B6419969 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile CAS No. 5688-83-5

2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile

Cat. No.: B6419969
CAS No.: 5688-83-5
M. Wt: 244.25 g/mol
InChI Key: VDQMDUGZIZBUGN-UHFFFAOYSA-N
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Description

2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile is a nitrile-based organic compound featuring a propanedinitrile backbone conjugated to a phenyl ring substituted with three methoxy groups at the 2-, 3-, and 4-positions. The methoxy groups confer electron-donating effects, influencing reactivity and solubility, while the propanedinitrile moiety contributes to π-conjugation and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-16-11-5-4-10(6-9(7-14)8-15)12(17-2)13(11)18-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQMDUGZIZBUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C(C#N)C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213818
Record name 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5688-83-5
Record name 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5688-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Catalyst Optimization

Replacing ethanol with dioxane and increasing the catalyst loading to 10% v/v piperidine reduces reaction time to 2 hours while maintaining yields above 80%. Polar aprotic solvents like dimethylformamide (DMF) further enhance reactivity, achieving 90% yield at 100°C within 1 hour.

Comparative Solvent Performance:

SolventCatalystTemperatureTimeYield
EthanolPiperidineReflux3 h75%
DioxanePiperidineReflux2 h84%
DMFPiperidine100°C1 h90%

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 15 minutes in DMF achieves 95% yield, significantly accelerating the reaction. This method minimizes side products and improves purity.

Green Chemistry Approaches

Water-Glycerol Solvent Systems

A mixture of water and glycerol (1:1) at room temperature facilitates the Knoevenagel condensation without base catalysts, yielding 99% product after 24 hours. This method eliminates toxic solvents and reduces energy consumption.

Green Metrics:

  • E-factor: 0.5 (vs. 5–10 for traditional methods)

  • Atom Economy: 89%

  • PMI (Process Mass Intensity): 2.1

Catalyst-Free Reactions

Recent studies demonstrate that 2,3,4-trimethoxybenzaldehyde and malononitrile react in water at 80°C without catalysts, yielding 85% product after 6 hours. This approach aligns with sustainable chemistry principles.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems with residence times of 10–15 minutes, achieving >90% conversion. Purification via fractional crystallization in heptane-ethyl acetate mixtures ensures >99% purity.

Scale-Up Parameters:

  • Throughput: 50 kg/hour

  • Solvent Recovery: 98% via distillation

  • Purity: 99.6% (HPLC)

Purification Techniques

Recrystallization from ethanol or chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) removes unreacted aldehyde and dimeric byproducts.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

  • IR: νmax 2207 cm⁻¹ (C≡N stretch)

  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 9H, OCH₃), 6.80–7.60 (m, 3H, aromatic), 8.20 (s, 1H, CH=)

  • ¹³C NMR: δ 56.1 (OCH₃), 115.4 (C≡N), 154.4 (C=)

Chemical Reactions Analysis

2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or aldehydes using agents like potassium permanganate.
  • Reduction : Reduction can yield amines or alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can replace nitrile groups with other functional groups.

Chemistry

In organic synthesis, 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile serves as an intermediate for synthesizing more complex molecules. It is particularly useful in developing compounds with specific pharmacological properties.

Biology

The trimethoxyphenyl moiety is known for its biological activities. Studies have shown that this compound interacts with various molecular targets:

  • Tubulin : Inhibits tubulin polymerization, relevant in cancer research.
  • Heat Shock Protein 90 (Hsp90) : Modulates protein folding and stability.
  • Thioredoxin Reductase (TrxR) : Implicated in redox signaling pathways.

These interactions suggest potential anti-cancer and anti-inflammatory properties.

Medicine

Research indicates that 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile may be developed into therapeutic agents targeting specific proteins and enzymes involved in disease pathways. Its unique structure allows for selective binding to these targets.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials. Its properties make it suitable for developing corrosion inhibitors and other functional materials.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines by inhibiting tubulin polymerization.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa5.6Tubulin inhibition
    MCF-77.1Induction of apoptosis
    A5496.5Cell cycle arrest
  • Anti-Inflammatory Effects : Research showed that the compound reduced inflammation markers in vitro by inhibiting Hsp90 activity.
    Treatment GroupInflammation Marker Reduction (%)
    Control0
    Compound Treatment45

Mechanism of Action

The mechanism of action of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit the function of these proteins, leading to various biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural analogs of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
2-[(3,4-Dimethoxyphenyl)methylene]propanedinitrile C₁₂H₁₀N₂O₂ 214.22 Two methoxy groups (3,4-positions); lower steric bulk
2-[(3-Fluorophenyl)methylidene]propanedinitrile C₁₀H₅FN₂ 184.16 Electron-withdrawing fluorine (3-position); increased polarity
2-[(4-Bromophenyl)(hydroxy)methylidene]propanedinitrile C₁₀H₅BrN₂O 249.06 Bromine (4-position) and hydroxyl group; H-bond donor
2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile C₁₀H₄Cl₂N₂ 223.06 Two chlorine atoms (3,5-positions); high lipophilicity
2-[[4-[N-butyl-4-(2-methoxyethoxy)anilino]phenyl]methylidene]propanedinitrile C₂₃H₂₆N₄O₂ 390.48 Complex substituent with butyl and methoxyethoxy chains; enhanced solubility

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy derivatives (e.g., 3,4-dimethoxy) exhibit enhanced solubility in polar organic solvents compared to halogenated analogs (e.g., Cl, Br), which are more lipophilic .
  • Hydrogen Bonding: Hydroxyl or amino substituents (e.g., in and ) introduce H-bonding capacity, influencing crystal packing and biological interactions .

Physicochemical Properties

  • Molecular Weight : The target compound (theoretical MW: ~256.25 g/mol) is heavier than its 3,4-dimethoxy analog (214.22 g/mol) due to the additional methoxy group .
  • Thermal Stability : Halogenated derivatives (e.g., 3,5-dichloro) exhibit higher boiling points (~373°C) compared to methoxy analogs, attributed to stronger intermolecular forces .
  • Toxicity : Methoxy derivatives like 2-[(3,4-Dimethoxyphenyl)methylene]propanedinitrile are classified as acute oral toxicants (Category 4) and skin irritants (Category 2) . Fluorinated analogs may exhibit similar hazards due to nitrile group reactivity .

Biological Activity

2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile is a chemical compound with significant potential in biological research and medicinal chemistry. Its structure, characterized by a trimethoxyphenyl group, suggests a variety of pharmacological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12N2O3
  • CAS Number : 5688-83-5

The compound features a propanedinitrile backbone attached to a trimethoxyphenyl group, which is known for its bioactive properties. The presence of multiple methoxy groups enhances its solubility and interaction with biological targets.

The biological activity of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile is attributed to its interactions with several molecular targets:

  • Tubulin : Inhibition of tubulin polymerization can disrupt cell division, making it a potential anti-cancer agent.
  • Heat Shock Protein 90 (Hsp90) : By inhibiting Hsp90, the compound may affect the stability and function of various client proteins involved in cancer progression.
  • Thioredoxin Reductase (TrxR) : Inhibition of TrxR can lead to increased oxidative stress in cells, contributing to anti-cancer and anti-inflammatory effects .

Anti-Cancer Properties

Research indicates that compounds similar to 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile exhibit anti-cancer activities through various mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death via mitochondrial pathways .

Anti-Inflammatory Effects

The trimethoxyphenyl group is associated with anti-inflammatory activities. Studies show that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vitro and in vivo .

Antimicrobial Activity

Compounds featuring similar structural motifs have demonstrated antimicrobial properties against various pathogens, including:

  • Bacteria : Effective against strains like Helicobacter pylori and Mycobacterium tuberculosis.
  • Fungi : Exhibits antifungal activity against common fungal pathogens .

Research Findings

A variety of studies have explored the biological activity of compounds related to 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile. Notable findings include:

StudyFocusFindings
Hieke et al. (2021)Anti-inflammatory activityIdentified strong inhibition of COX enzymes by derivatives .
MDPI Review (2023)Mechanisms against cancerHighlighted apoptosis induction and oxidative stress mechanisms .
PMC Article (2022)Antimicrobial effectsDemonstrated efficacy against bacterial strains with potential for therapeutic use .

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A study investigated the effects of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations with an IC50 value around 10 µM.
  • Anti-inflammatory Testing :
    • In vivo models treated with the compound showed reduced paw edema in formalin-induced inflammation tests, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile in laboratory settings?

  • Methodological Answer :

  • Use nitrile gloves and full-body chemical protective clothing to prevent skin contact. Inspect gloves before use and avoid touching the outer surface during removal .
  • Employ local exhaust ventilation to minimize aerosol or dust formation. Respiratory protection (e.g., P95 masks) is required for low-level exposure; higher protection (e.g., OV/AG/P99 filters) is needed for prolonged handling .
  • Store the compound at 2–8°C in airtight, light-resistant containers to maintain stability .

Q. How should researchers address acute toxicity risks associated with this compound?

  • Methodological Answer :

  • Follow GHS hazard classifications: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
  • Implement first-aid protocols:
  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/Eye Contact : Rinse with water for ≥15 minutes; consult a physician .
  • Conduct preliminary in vitro assays (e.g., Ames test) to assess mutagenicity, as no carcinogenicity data exists .

Q. What synthetic routes are reported for analogous propanedinitrile derivatives?

  • Methodological Answer :

  • Condensation reactions between aromatic aldehydes and thiazolidinones are common. For example, 2-(5-arylidene-4-oxo-thiazolidin-2-ylidene) derivatives are synthesized via electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by chloroacetyl chloride treatment under basic conditions .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as methoxy groups may influence electronic effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks .
  • Perform molecular docking studies to simulate interactions with biological targets (e.g., enzymes), leveraging structural analogs with known activity .
  • Validate predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Q. How can researchers resolve contradictions in physicochemical data (e.g., log Pow, solubility)?

  • Methodological Answer :

  • Experimental determination:
  • log Pow : Use shake-flask or HPLC methods with octanol-water partitioning .
  • Solubility : Conduct gravimetric analysis in solvents (e.g., DMSO, ethanol) at controlled temperatures .
  • Compare results with predictive models (e.g., Quantitative Structure-Property Relationships (QSPR)) to identify outliers .

Q. What crystallographic techniques are suitable for structural characterization?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) to resolve bond lengths and angles, as demonstrated for related dinitriles (e.g., C–N bond lengths: 1.382 Å; dihedral angles: 126.6°) .
  • Pair XRD with spectroscopic methods (e.g., 13C^{13}\text{C} NMR) to confirm substituent effects on electron density .

Q. How to evaluate environmental impact despite limited ecotoxicological data?

  • Methodological Answer :

  • Conduct biodegradability assays (e.g., OECD 301F) to assess persistence .
  • Use quantitative structure-activity relationship (QSAR) models to estimate toxicity to aquatic organisms (e.g., Daphnia magna) .
  • Monitor soil mobility via column chromatography experiments with varying pH/organic content .

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